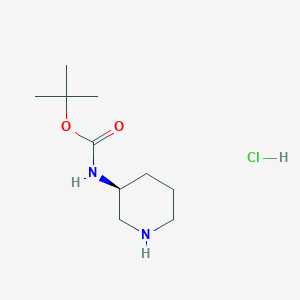

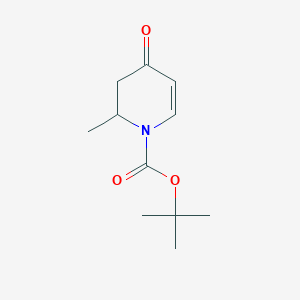

N-Boc-2-methyl-2,3-dihydro-4-pyridone

Übersicht

Beschreibung

N-Boc-2-methyl-2,3-dihydro-4-pyridone, also known as 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, is a heterocyclic compound with the empirical formula C9H15NO2. It is a versatile chemical building block that finds applications in scientific research. Its unique structure enables the synthesis of diverse compounds, making it invaluable in drug discovery and organic synthesis .

Synthesis Analysis

- Multicomponent Synthesis : Mehrparvar et al. reported a novel multicomponent reaction for the synthesis of 2-pyridone-3-carboxylic acid derivatives. This three-component reaction involved 3-formylchromones, Meldrum’s acid, and primary amines in water . Metal-Catalyzed Cross-Coupling : Cantrell Jr. et al. examined the π-deficient 2-fluoro pyridine system as a substrate. They successfully obtained 2-pyridone through a metal-catalyzed reaction . Microwave-Assisted Palladium-Catalyzed Reaction : Heo and co-workers achieved the synthesis of amino-substituted 2-pyridone using palladium catalyst under microwave irradiation .

Molecular Structure Analysis

The molecular formula of this compound is C9H15NO2. It has a bicyclic structure with a pyrrole ring and a Boc (tert-butoxycarbonyl) protecting group. The SMILES notation for this compound is CC©©OC(=O)N1CCC=C1 .

Wissenschaftliche Forschungsanwendungen

Versatile and Efficient Synthesis

A significant application of N-Boc-2-methyl-2,3-dihydro-4-pyridone is found in synthetic chemistry. Kumar, Haritha, and Rao (2003) developed a versatile and efficient method for its preparation from l-(−)-phenylalanine, utilizing the aromatic system as a masked β-keto aldehyde. The key step involves an intramolecular cyclisation to give 2,3-dihydropyridin-4-ones (Kumar, Haritha, & Rao, 2003).

Conjugate Addition Reactions

In the field of organic chemistry, this compound undergoes 1,4-addition reactions with Grignard reagents, as researched by Guo, Dhakal, and Dieter (2013). This process does not require copper catalysis and suggests a conjugate addition pathway (Guo, Dhakal, & Dieter, 2013).

Directed Lithiations

Directed lithiations are another area of application. Young and Comins (2005) achieved sequential tandem directed lithiations of N-Boc-4-methoxy-1,2-dihydropyridine, leading to disubstituted dihydropyridones upon acidic workup (Young & Comins, 2005).

Metabolite Studies

In biochemical studies, Shibata and Matsuo (1989) investigated the correlation between niacin equivalent intake and urinary excretion of its metabolites, including this compound related compounds (Shibata & Matsuo, 1989).

Photocycloaddition Reactions

Sieburth, Rucando, and Lin (1999) explored the synthetic transformations of tricyclic products derived from this compound, highlighting the potential of these compounds in generating cyclooctene with diverse functionalities (Sieburth, Rucando, & Lin, 1999).

Eigenschaften

IUPAC Name |

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVRJHBRAWHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)

![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)